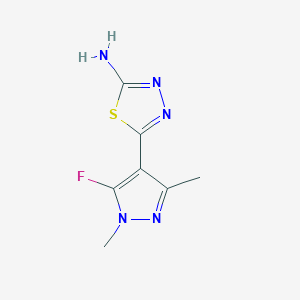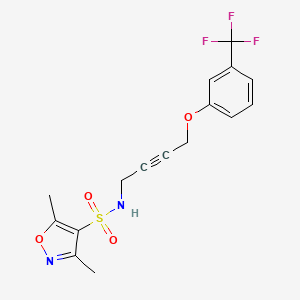
3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound “3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-sulfonamide” is a synthetic chemical with the following properties:
- Molecular Formula: C<sub>17</sub>H<sub>15</sub>F<sub>3</sub>N<sub>2</sub>O<sub>3</sub>
- Molecular Weight: 352.313 g/mol
- Catalog No.: S2645253
- CAS No.: 1421453-79-3
- Availability: In Stock (for research use only) 1
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it likely involves the combination of the specified functional groups through organic synthesis methods.
Molecular Structure Analysis
- The compound’s molecular structure consists of an isoxazole ring, a sulfonamide group, and a trifluoromethyl-substituted phenoxybutynyl moiety. The exact arrangement of atoms can be visualized using molecular modeling software.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require access to specific research papers or databases. Unfortunately, I don’t have direct access to such information.
Physical And Chemical Properties Analysis
- Physicochemical properties (e.g., solubility, melting point, stability) would depend on the compound’s structure. Experimental data from research papers would provide more accurate details.
Applications De Recherche Scientifique
Chemical Properties and Synthesis
- Sulfonamide-derived Compounds and Metal Complexes : Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial activity and good antifungal activity against various strains. These compounds provide insights into the role of sulfonamide derivatives in pharmaceutical and biological applications (Chohan & Shad, 2011).
- Novel Synthesis Approaches : Novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized from 3,5-dimethylisoxazole, offering a pathway to create aryl/heteroaryl- and aminovinylsubstituted derivatives for further study (Filimonov et al., 2006).
Biological Evaluation
- Antibacterial and Antifungal Activities : The sulfonamide-derived compounds and their metal complexes exhibit antibacterial and antifungal properties, highlighting their potential in therapeutic applications against infections (Chohan & Shad, 2011).
- Tautomeric Behavior and Spectroscopic Studies : Investigation into the tautomeric behavior of sulfonamide derivatives provides insights into their pharmaceutical and biological activities, emphasizing the importance of molecular conformation in their effectiveness (Erturk et al., 2016).
Molecular Docking and DFT Calculations
- Molecular Docking Studies : Sulfonamide derivatives have been studied for their antitumor activity and interaction with biological targets, offering a foundation for the development of novel therapeutic agents (Fahim & Shalaby, 2019).
Safety And Hazards
- Safety information is crucial but requires access to toxicity studies and safety data sheets. Researchers should handle this compound with appropriate precautions.
Orientations Futures
- Further research could explore its potential applications, such as in drug development or agrochemicals. Investigating its interactions with biological targets and assessing its efficacy would be valuable.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-11-15(12(2)25-21-11)26(22,23)20-8-3-4-9-24-14-7-5-6-13(10-14)16(17,18)19/h5-7,10,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMLGVNMXCYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

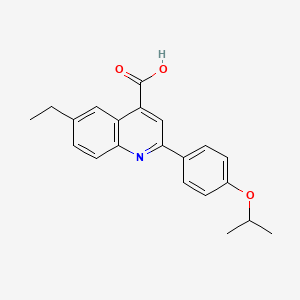
![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)
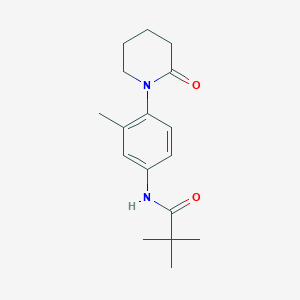
![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2978918.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)
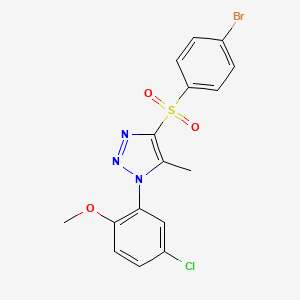
![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2978921.png)
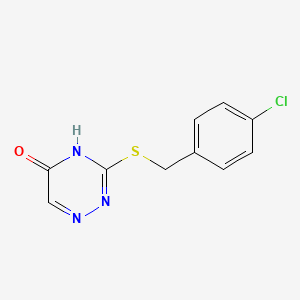
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)
![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)
![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)
